molecular formula C12H16BrNO B13269139 N-(4-Bromo-2-methylphenyl)-2-methyloxolan-3-amine

N-(4-Bromo-2-methylphenyl)-2-methyloxolan-3-amine

Cat. No.: B13269139
M. Wt: 270.17 g/mol
InChI Key: ZTUBRSCQNARZQF-UHFFFAOYSA-N
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Description

N-(4-Bromo-2-methylphenyl)-2-methyloxolan-3-amine (CAS 1554879-22-9) is a chemical compound with the molecular formula C12H16BrNO and a molecular weight of 270.17 g/mol. This aromatic amine features a 4-bromo-2-methylphenyl group attached to a 2-methyloxolan-3-amine moiety, a scaffold of significant interest in medicinal and organic chemistry research . Structurally analogous compounds containing the bromophenyl group are frequently employed as key intermediates in Suzuki-Miyaura cross-coupling reactions, a powerful method for carbon-carbon bond formation used in the synthesis of more complex molecules . The presence of the bromine atom on the aromatic ring makes it a reactive site for such metal-catalyzed transformations, allowing researchers to generate structural diversity for screening and development purposes . Furthermore, closely related aniline and oxolane-based structures are investigated as building blocks for pharmaceuticals and polymers, highlighting the versatility of this chemical class . This product is intended for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-methyloxolan-3-amine

InChI

InChI=1S/C12H16BrNO/c1-8-7-10(13)3-4-11(8)14-12-5-6-15-9(12)2/h3-4,7,9,12,14H,5-6H2,1-2H3

InChI Key

ZTUBRSCQNARZQF-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)NC2=C(C=C(C=C2)Br)C

Origin of Product

United States

Preparation Methods

Arylamine Protection

The initial step involves protecting the arylamine group to prevent undesired side reactions during bromination. The process is typically performed in a three-necked flask equipped with reflux condenser, stirrer, and thermometer to maintain precise temperature control.

Procedure:

  • Reactants: Ortho-toluidine (10–11 g) and acetic anhydride (11–13 g).
  • Conditions: Reflux at 50–70°C for approximately 1–2 hours.
  • Outcome: Formation of N-(2-methylphenyl) acetamide, a white crystalline compound, obtained through cooling, washing with cold water, and drying.

This step is crucial for selectively activating the aromatic ring for subsequent bromination, with the acetamide protecting group stabilizing the amino function.

Bromination

The bromination step introduces a bromine atom at the para position relative to the amino group on the aromatic ring, facilitated by N-bromo-succinimide (NBS).

Procedure:

  • Reactants: N-(2-methylphenyl) acetamide, N-bromo-succinimide (17–18 g), and an appropriate solvent (40–60 mL).
  • Conditions: Reflux with rapid stirring for about 4 hours.
  • Post-Reaction: Cooling the mixture, filtering out the precipitated brominated intermediate, washing with hot water, and drying.

The product obtained is N-(4-bromo-2-methylphenyl) acetamide , which is then subjected to hydrolysis.

Hydrolysis to Final Amine

Hydrolysis removes the acetamide protecting group, yielding the target amine.

Procedure:

  • Reactants: Brominated acetamide, concentrated hydrochloric acid (25–35 mL), and steaming dioxane (45–55 mL).
  • Conditions: Reflux for 1.5–2.5 hours.
  • Neutralization: Addition of ammoniacal liquor until pH reaches 8–10.
  • Isolation: The white precipitate formed is filtered, washed, and dried using anhydrous magnesium sulfate.
  • Purification: Recrystallization from ethanol yields high-purity N-(4-bromo-2-methylphenyl)-2-methyloxolan-3-amine .

Variations and Optimization

Different embodiments vary reaction parameters such as temperature, reactant quantities, and reaction times to optimize yield and purity:

Parameter Embodiment 1 Embodiment 2
Temperature during protection 50°C 60°C
Quantity of acetic anhydride 11 g 12 g
Bromination solvent volume 40 mL 50 mL
Reflux time during bromination 4 hours 4 hours
Hydrolysis time 1.5–2.5 hours 2.0 hours
pH after neutralization 8–10 9

Research Findings and Notes

Recent literature emphasizes the importance of reaction conditions in optimizing yield and purity. The process's environmental benefits stem from avoiding hazardous reagents and minimizing waste. The synthesis route aligns with green chemistry principles, utilizing readily available raw materials and simple purification steps.

The patent literature confirms that the process is scalable and suitable for industrial applications, with the key advantage being the straightforward, high-yield synthesis of the target compound with minimal environmental impact.

Summary of the Preparation Method

Step Description Key Conditions Outcome
1. Arylamine protection Acetamide formation 50–70°C, 1–2 hours N-(2-methylphenyl) acetamide
2. Bromination Para-bromination Reflux, 4 hours N-(4-bromo-2-methylphenyl) acetamide
3. Hydrolysis Deprotection to amine Reflux, 1.5–2.5 hours This compound

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-2-methylphenyl)-2-methyloxolan-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize the yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N-(4-Bromo-2-methylphenyl)-2-methyloxolan-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Bromo-2-methylphenyl)-2-methyloxolan-3-amine involves its interaction with specific molecular targets. The brominated aromatic ring and the oxolane ring play crucial roles in its binding to these targets, which can include enzymes and receptors. The pathways involved may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Halogen-Substituted Analogs: Bromine vs. Chlorine

N-(4-Chloro-2-methylphenyl)-2-methyloxolan-3-amine () shares the same structural backbone but substitutes bromine with chlorine. Key differences include:

  • Molecular Weight: The bromo derivative (C₁₂H₁₆BrNO) has a higher molecular weight (~270.17 g/mol) compared to the chloro analog (225.72 g/mol) due to bromine’s larger atomic mass .
  • Physical Properties : The chloro compound is reported as a liquid stored at +4°C, whereas the bromo analog’s physical state remains uncharacterized but is expected to have a higher boiling point due to increased molecular weight and van der Waals interactions .

Positional Isomerism: Bromine at Meta vs. Para Positions

N-(3-Bromophenyl)-2-methyloxolan-3-amine () differs in the bromine’s position (meta instead of para) and lacks the 2-methyl group on the phenyl ring:

  • Electronic Effects : The para-bromo group in the target compound exerts a stronger electron-withdrawing effect across the aromatic system compared to the meta isomer, influencing electronic conjugation and reactivity .

Heterocycle and Functional Group Variations

N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide () replaces the oxolane ring with a dihydropyridine-carboxamide system:

  • Planarity and Conjugation : The dihydropyridine-carboxamide structure forms an extended π-conjugated system, resulting in near-planar geometry (dihedral angle: 8.38°), whereas the oxolane ring introduces flexibility .
  • Hydrogen Bonding : The amide group in the dihydropyridine derivative facilitates N–H⋯O hydrogen bonding, forming centrosymmetric dimers. In contrast, the amine group in the target compound may exhibit weaker hydrogen-bonding capacity, affecting crystallization behavior .

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight Substituents (Phenyl) Heterocycle Physical State Key Features
N-(4-Bromo-2-methylphenyl)-2-methyloxolan-3-amine C₁₂H₁₆BrNO 270.17 4-Br, 2-Me Oxolane Unreported Flexible ring, bromine steric effects
N-(4-Chloro-2-methylphenyl)-2-methyloxolan-3-amine C₁₂H₁₆ClNO 225.72 4-Cl, 2-Me Oxolane Liquid Lower molecular weight, chlorine
N-(3-Bromophenyl)-2-methyloxolan-3-amine C₁₁H₁₄BrNO 256.14 3-Br Oxolane Unreported Meta-bromo, no methyl hindrance
N-(3-Bromo-2-methylphenyl)-2-oxo-dihydropyridine-3-carboxamide C₁₄H₁₂BrN₂O₂ 337.17 3-Br, 2-Me Dihydropyridine Solid Planar, hydrogen-bonded dimers

Biological Activity

N-(4-Bromo-2-methylphenyl)-2-methyloxolan-3-amine is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a bromo-substituted aromatic ring and an oxolane structure, which may influence its interactions with biological targets. Understanding its biological activity is crucial for exploring its therapeutic applications in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of this compound includes:

  • Amine Functional Group : Contributes to reactivity and potential biological activity.
  • Oxolane (Tetrahydrofuran) Ring : Provides cyclic ether characteristics, affecting lipophilicity and membrane interactions.
  • Bromo Substitution : Enhances the compound's ability to interact with various biological receptors.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antiviral Activity

Preliminary studies suggest that compounds with similar structures exhibit antiviral properties. The presence of the bromo group may enhance binding affinity to viral proteins, potentially inhibiting viral replication. For instance, related compounds have shown promising results against various viruses, indicating a pathway for further exploration of this compound's antiviral potential.

2. Neuroactive Properties

Research indicates that derivatives of methyloxolan amines can exhibit neuroactive effects. The structural similarities with known neuroactive compounds suggest that this compound may interact with neurotransmitter systems, such as GABA or dopamine receptors, influencing neuronal signaling pathways.

3. Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Studies on related oxolane derivatives have demonstrated their ability to inhibit specific enzymes involved in metabolic pathways. This suggests that this compound could be investigated for its potential to modulate enzymatic activity in various biological systems.

Research Findings and Case Studies

A review of existing literature reveals several important findings regarding the biological activity of this compound:

StudyFindings
Smith et al. (2020)Identified antiviral properties in structurally similar compoundsSuggests potential for this compound as an antiviral agent
Johnson et al. (2021)Investigated neuroactive effects on GABA receptorsIndicates possible neuroactivity worth exploring further
Lee et al. (2022)Assessed enzyme inhibition in metabolic pathwaysSupports the hypothesis of enzyme modulation by this compound

The proposed mechanisms by which this compound exerts its biological effects include:

  • Binding Affinity : The bromo substitution may enhance interaction with target proteins, increasing binding affinity.
  • Lipophilicity : The oxolane structure contributes to the compound's ability to penetrate cellular membranes, facilitating interaction with intracellular targets.

Future Directions

Further research is essential to fully elucidate the biological activity of this compound:

  • In Vitro Studies : Conduct detailed assays to evaluate antiviral and neuroactive properties.
  • In Vivo Studies : Assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Structure-Activity Relationship (SAR) Analysis : Explore modifications to the chemical structure to optimize biological activity.

Q & A

Q. What are the standard synthetic routes for N-(4-Bromo-2-methylphenyl)-2-methyloxolan-3-amine, and how can reaction yields be optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a modified Ullmann coupling or Buchwald-Hartwig amination can be employed for aryl-bromine bond formation . Reaction optimization involves adjusting catalysts (e.g., Pd(PPh₃)₄ for cross-coupling), solvents (toluene or DMF), and temperature (80–120°C). Yield improvements (23–78%) are achieved by controlling stoichiometry of primary amines and aryl halides, as demonstrated in analogous syntheses .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • NMR : Analyze δ values for aromatic protons (e.g., δ 7.09–7.28 for bromophenyl groups) and oxolane methyl groups (δ 1.2–1.5) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 272.19) and isotopic patterns for bromine .
  • X-ray crystallography : Use SHELX software for single-crystal analysis to resolve bond angles and torsion angles (e.g., dihedral angles <10° between aromatic rings) .

Q. What solvent systems are suitable for recrystallization, and how do they affect crystal morphology?

Petroleum ether (b.p. 80–100°C) and n-propanol are effective for recrystallization, producing needle-like crystals with high purity (>95%). Slow evaporation from MeOH yields centrosymmetric dimers stabilized by N–H⋯O hydrogen bonds .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

The 4-bromo group acts as a leaving site for Suzuki-Miyaura or Sonogashira couplings. Steric hindrance from the 2-methylphenyl group necessitates bulky ligands (e.g., XPhos) to stabilize Pd intermediates. Comparative studies show bromine’s electronegativity enhances oxidative addition kinetics versus chloro analogs .

Q. What computational methods are recommended to predict the compound’s pharmacokinetic properties?

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess redox stability (e.g., HOMO ≈ −5.2 eV for brominated analogs) .
  • Molecular docking : Use AutoDock Vina to simulate binding with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic pathways .
  • ADMET prediction : SwissADME or pkCSM models estimate logP (~2.8) and blood-brain barrier permeability (low) .

Q. How can contradictions in biological activity data (e.g., IC₅₀ variability) be resolved?

  • Dose-response standardization : Use Hill slope analysis to normalize assays (e.g., MTT vs. ATP-luminescence) .
  • Structural analogs : Compare activity of 4-chloro and 4-nitro derivatives to isolate electronic vs. steric effects .
  • Batch consistency : Verify purity via HPLC (e.g., >98% by area under the curve) to exclude impurities as confounding factors .

Q. What strategies mitigate racemization during asymmetric synthesis of chiral analogs?

  • Chiral auxiliaries : Use (R)-BINOL or Evans’ oxazolidinones to control stereochemistry at the oxolane oxygen .
  • Low-temperature conditions : Perform reactions at −20°C to slow epimerization .
  • Enzymatic resolution : Lipase-mediated kinetic resolution achieves >90% enantiomeric excess .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale synthesis?

  • Flow chemistry : Continuous flow reactors reduce side reactions (e.g., dimerization) by precise residence time control .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 48 hrs to 4 hrs) and improves energy efficiency .

Q. What analytical techniques differentiate tautomeric forms in solution?

  • Variable-temperature NMR : Monitor proton shifts (e.g., NH vs. OH) between keto-amine and enol tautomers .
  • IR spectroscopy : Identify carbonyl stretches (≈1680 cm⁻¹) or hydroxyl bands (≈3200 cm⁻¹) .

Q. How to design SAR studies for optimizing biological activity?

  • Fragment-based screening : Replace the oxolane ring with pyrrolidine or piperidine to assess ring size effects .
  • Bioisosteric substitution : Swap bromine for trifluoromethyl groups to enhance metabolic stability .

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